[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-acyl-1-methyl-1H-imidazoles with organometallic reagents or sodium borohydride . For example, the 2-cyclohexylcarbonyl-imidazole can be reacted with benzylmagnesium bromide to yield the desired product in high yield . Lithium reagents such as phenyllithium and lithium enolate can also be used as alternatives to the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol are not well-documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents such as sodium azide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanol: Similar in structure but lacks the methylsulfonyl group.
(1-Benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl)methanol: Contains a benzyl group and a methylsulfanyl group instead of a methylsulfonyl group.
(1-methyl-2-sulfanyl-1H-imidazol-5-yl)methanol: Similar but contains a sulfanyl group instead of a sulfonyl group.
Uniqueness
(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
43215-15-2 |
---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
(1-methylsulfonylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O3S/c1-15(13,14)11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
UGVNIUOQNAWDGG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.